N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride
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Overview
Description
N-(Benzylsulfonyl)piperidine-4-carboxamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
The synthesis of N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with benzylsulfonyl chloride to form N-(benzylsulfonyl)piperidine. This intermediate is then reacted with 4-carboxamide to yield the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
N-(Benzylsulfonyl)piperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(Benzylsulfonyl)piperidine-4-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Mechanism of Action
The mechanism of action of N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
N-(Benzylsulfonyl)piperidine-4-carboxamide hydrochloride can be compared with other piperidine derivatives, such as:
N-(Benzylsulfonyl)piperidine: Lacks the carboxamide group, which may affect its reactivity and biological activity.
Piperidine-4-carboxamide: Lacks the benzylsulfonyl group, which may influence its solubility and pharmacokinetic properties.
N-(Phenylsulfonyl)piperidine-4-carboxamide: Similar structure but with a phenyl group instead of a benzyl group, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C13H19ClN2O3S |
---|---|
Molecular Weight |
318.82 g/mol |
IUPAC Name |
N-benzylsulfonylpiperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H18N2O3S.ClH/c16-13(12-6-8-14-9-7-12)15-19(17,18)10-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2,(H,15,16);1H |
InChI Key |
BQCFBZMUYQFOOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)NS(=O)(=O)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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